molecular formula C16H14ClN5O2S B11082020 {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile

{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile

Cat. No.: B11082020
M. Wt: 375.8 g/mol
InChI Key: ABTDSCUMKMSCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, often derived from commercially available precursors such as xanthine or theobromine.

    Functional Group Introduction: The 2-chlorobenzyl group is introduced via nucleophilic substitution reactions, where the purine nitrogen acts as a nucleophile.

    Dimethylation: The methyl groups are added through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

    Thioether Formation: The sulfanyl group is introduced by reacting the purine derivative with thiol-containing reagents.

    Acetonitrile Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its purine core, which is a common motif in many biologically active molecules. It could be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the purine core suggests it might interact with nucleic acid processes or purinergic receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile would depend on its specific biological target. Generally, compounds with a purine core can inhibit enzymes involved in nucleotide synthesis or act as antagonists at purinergic receptors. The chlorobenzyl and sulfanyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: A dimethylxanthine similar to caffeine but with different pharmacological effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets {[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the chlorobenzyl and sulfanyl groups, in particular, could lead to unique interactions with biological targets and novel chemical transformations.

Properties

Molecular Formula

C16H14ClN5O2S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetonitrile

InChI

InChI=1S/C16H14ClN5O2S/c1-20-12-13(19-15(20)25-8-7-18)21(2)16(24)22(14(12)23)9-10-5-3-4-6-11(10)17/h3-6H,8-9H2,1-2H3

InChI Key

ABTDSCUMKMSCNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC#N)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.